molecular formula C17H20Cl6O4 B156090 Dibutylchlorendate CAS No. 1770-80-5

Dibutylchlorendate

Cat. No. B156090
CAS RN: 1770-80-5
M. Wt: 501 g/mol
InChI Key: UJAHPBDUQZFDLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of different dibutyltin compounds is described in the papers. For instance, dibutylchloromethyltin chloride is synthesized as a covalent inhibitor of the mitochondrial ATP synthase complex . Another paper describes the synthesis of dibutyltin(IV) bis(heteroaromatic carboxylate) by reacting dibutyltin oxide with heteroaromatic carboxylic acid in a 1:2 molar ratio . Additionally, a one-step synthesis of dibutyl furandicarboxylates from galactaric acid is reported, highlighting the versatility of dibutyltin compounds synthesis .

Molecular Structure Analysis

The molecular structures of several dibutyltin compounds have been determined using X-ray crystallography. For example, the mixed-ligand compound di-n-butyl(4-chlorobenzoxy)(4-chlorobenzohydroxamato)tin(IV) exhibits a distorted trigonal bipyramidal geometry with the butyl groups trans to each other . The dibutyltin(IV) bis(2-thiazolylcarboxylate) has a six-coordinate skew-trapezoidal bipyramidal geometry . The dibutyltin 3,4-dimethoxybenzotate compound forms a dimer structure shaped by a Sn2O2 planar four-membered ring .

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of dibutyltin compounds. However, the inhibition of mitochondrial ATPase by dibutylchloromethyltin chloride suggests that these compounds can participate in significant biochemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibutyltin compounds are inferred from their synthesis and structural analysis. The compounds exhibit varying geometries and coordination numbers, which can influence their reactivity and physical properties. For example, the presence of intermolecular hydrogen bonding in the crystal structure of a mixed-ligand dibutyltin(IV) complex contributes to the stabilization of the structure . The quantum chemistry calculations of the dibutyltin 3,4-dimethoxybenzotate compound provide insights into its stability and electronic properties . The cytotoxicity and antioxidant activity of dinuclear dibutyltin (IV) complexes derived from Schiff bases and dicarboxylates have been investigated, indicating potential biological applications .

Scientific Research Applications

1. Environmental Impact and Soil Microbiome Alterations

Dibutyl phthalate (DBP), often found in soils as an environmental pollutant, impacts the microbiome and functions in black soils. It significantly reduces the richness and diversity of bacteria and fungi, altering their community structures and metabolic activities. This suggests that DBP contamination changes the biodiversity of black soils and impacts the ecosystem function (Wang et al., 2016).

2. Endocrine Disruption and Metabolic Effects

Studies on rats have shown that subacute exposure to dibutyl phthalate affects insulin sensitivity, oxidative status, and thyroid function, contributing to the development of hyperglycemia and insulin resistance. This indicates DBP's potential role in metabolic disruption (Majeed et al., 2021).

3. Impact on Reproductive Health

Research has demonstrated that dibutyl phthalate can inhibit the effects of follicle-stimulating hormone on rat granulosa cells, affecting reproductive functions. DBP does not induce significant cell death but reduces the expression of key hormones and receptors, impairing reproductive cell functions (Wang et al., 2016).

4. Effects on Antral Follicle Growth and Viability

Dibutyl phthalate, when exposed to mouse ovarian antral follicles in vitro, causes growth inhibition and cytotoxicity at high concentrations. This suggests its detrimental impact on antral follicles and potential disruption of normal ovarian function at certain exposure levels (Rasmussen et al., 2017).

5. Immunotoxicity on Macrophages

Exposure to dibutyl phthalate adversely affects murine macrophages, a key component of the immune response. High doses of DBP show cytotoxicity, while moderate doses alter macrophage functions such as phagocytosis and cytokine production, indicating DBP's immunotoxic effects (Li et al., 2013).

6. Risk Assessment and Pharmacokinetics

A physiologically based pharmacokinetic model developed for di-isobutyl phthalate and its metabolite mono-isobutyl phthalate in rats has been extended for human risk assessment, providing valuable insights into human health risks associated with DiBP exposure (Jeong et al., 2021).

Safety And Hazards

Dibutylchlorendate is very toxic to aquatic life and has long-lasting effects . It is advised to avoid release to the environment . In case of a spill, it should be collected . It is also classified as “reasonably anticipated to be a human carcinogen” based on sufficient evidence in animals .

properties

IUPAC Name

dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20Cl6O4/c1-3-5-7-26-13(24)9-10(14(25)27-8-6-4-2)16(21)12(19)11(18)15(9,20)17(16,22)23/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAHPBDUQZFDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1051802
Record name Dibutyl chlorendate
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Molecular Weight

501.0 g/mol
Source PubChem
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Physical Description

Colorless liquid; [MSDSonline]
Record name Dibutyl chlorendate
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Product Name

Dibutyl chlorendate

CAS RN

1770-80-5
Record name Dibutyl chlorendate
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Record name Dibutyl chlorendate
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2,3-dibutyl ester
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Record name Dibutyl chlorendate
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Record name Dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
M Venier, A Dove, K Romanak, S Backus… - … science & technology, 2014 - ACS Publications
The Great Lakes have been the focus of extensive environmental research, but recent data on the aquatic concentrations of emerging compounds, such as flame retardants, are scarce. …
Number of citations: 167 pubs.acs.org
J Kim, G Kim, D Hah - Korean Journal of Veterinary Research, 1997 - koreascience.kr
… Beef fat (0.5 g) was fortified by adding the 11 pesticides and dibutylchlorendate as internal standard, and blended with 2g bulk $ C_ {18} $ in pestle and motar. Pesticides were eluted …
Number of citations: 2 koreascience.kr
P Sun, S Backus, P Blanchard… - Environmental science & …, 2006 - ACS Publications
… Selected XAD columns were spiked with dibutylchlorendate prior to sampling to measure … Surrogate standards of dibutylchlorendate and δ-HCH were used in each sample to monitor …
Number of citations: 68 pubs.acs.org
AA Conte Jr, JL Hammond… - 1975 - apps.dtic.mil
The patent application pertains to the synthesis of a fire resistant silicone-base hydraulic fluid having improved antiwear properties, comprising tetrachlorophenylmethyl silicone fluid, …
Number of citations: 2 apps.dtic.mil
S Gómez, D Gorri, Á Irabien - Environmental monitoring and assessment, 2011 - Springer
This paper documents levels of organochlorine pesticides (OCs) in coastal surface sediments from selected reference sites on the northern Atlantic Spanish coast. One hundred eight …
Number of citations: 29 link.springer.com
J Li, MK Mgonella, PA Bzdusek… - Journal of Great Lakes …, 2005 - Elsevier
… An aliquot of about 5 g of the dried sediments was placed in the Soxhlet thimble along with surrogate standards (dibutylchlorendate + tetrachloro-m-xylene). Samples were extracted in …
Number of citations: 12 www.sciencedirect.com
AA Peverly, Y Ma, M Venier, Z Rodenburg… - … science & technology, 2015 - ACS Publications
Atmospheric concentrations of flame retardants, polycyclic aromatic hydrocarbons, and pesticides were measured using passive air samplers equipped with polyurethane foam disks to …
Number of citations: 41 pubs.acs.org
B Strandberg, RA Hites - Chemosphere, 2001 - Elsevier
Wine corks were extracted and analyzed for 23 organochlorine pesticides, including α-, β-, and γ-hexachlorocyclohexanes (HCH), hexachlorobenzene, DDT, DDE and DDD, chlordane, …
Number of citations: 54 www.sciencedirect.com
A Mekebri, DB Crane, GJ Blondina, DR Oros… - Bulletin of environmental …, 2008 - Springer
The aim of this study was to develop and validate chemical methods for measuring pyrethroid insecticides at environmentally relevant concentrations in different matrices. The analytes …
Number of citations: 90 link.springer.com
B Strandberg, NG Dodder, I Basu… - Environmental science & …, 2001 - ACS Publications
Air samples were analyzed from urban, rural, and remote sites near the Great Lakes to investigate the occurrence, concentrations, and spatial and temporal differences of …
Number of citations: 480 pubs.acs.org

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